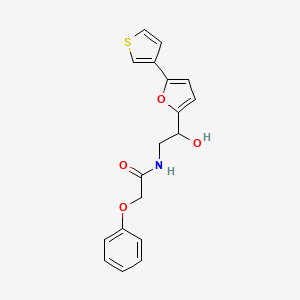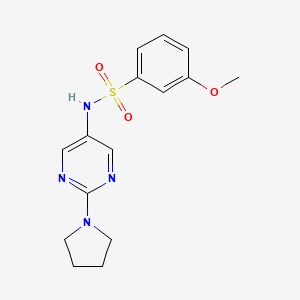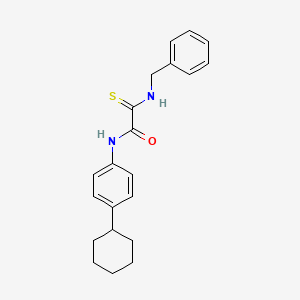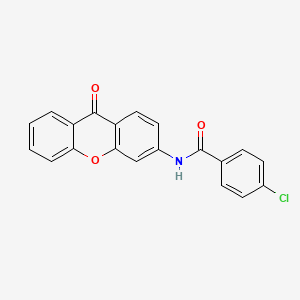
Cu-TMEDA catalyst
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This catalyst is a coordination complex of copper with N,N,N′,N′-tetramethylethylenediamine (TMEDA). It is widely used in various organic synthesis reactions due to its ability to facilitate a range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The Cu-TMEDA catalyst can be synthesized by reacting copper(II) chloride with N,N,N′,N′-tetramethylethylenediamine in the presence of a base. The reaction typically occurs in an aqueous or methanolic solution at room temperature .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions: Cu-TMEDA catalyst is used in oxidative coupling reactions, such as the aerobic oxidative acylation of amides with alcohols to produce imides.
Substitution Reactions: It facilitates the Sandmeyer reaction, where aryldiazonium salts react with halides, cyanides, and thiocyanates to form corresponding aryl halides, nitriles, and thiocyanates.
Cycloaddition Reactions: It is employed in 1,3-dipolar cycloaddition reactions of pyrazolidinone-based dipoles to terminal alkynes.
Common Reagents and Conditions:
Reagents: Copper(II) chloride, N,N,N′,N′-tetramethylethylenediamine, various nucleophiles (e.g., halides, cyanides, thiocyanates), and oxidants (e.g., oxygen, tetrachloromethane).
Conditions: Reactions are typically carried out at room temperature in aqueous or methanolic solutions
Major Products:
Imides: From oxidative acylation of amides with alcohols.
Aryl Halides, Nitriles, and Thiocyanates: From Sandmeyer reactions.
Cycloaddition Products: From 1,3-dipolar cycloaddition reactions.
Scientific Research Applications
Cu-TMEDA catalyst has a wide range of applications in scientific research:
Chemistry: It is used in various organic synthesis reactions, including oxidative coupling, cycloaddition, and substitution reactions
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The catalyst is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The Cu-TMEDA catalyst exerts its effects through the coordination of copper ions with N,N,N′,N′-tetramethylethylenediamine. This coordination enhances the reactivity of the copper center, facilitating various chemical transformations. The catalyst promotes the formation of reactive intermediates, such as copper-oxygen species, which are crucial for oxidative reactions . The TMEDA ligand also stabilizes the copper center, allowing for efficient regeneration of the active catalyst species .
Comparison with Similar Compounds
- Copper(I) trifluoromethanesulfonate
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
- Copper(I) acetate
Comparison:
- Uniqueness: Cu-TMEDA catalyst is unique due to its ability to facilitate a wide range of reactions, including oxidative coupling, cycloaddition, and substitution reactions . The presence of the TMEDA ligand enhances the reactivity and stability of the copper center, making it more versatile compared to other copper-based catalysts .
- Similarities: Like other copper-based catalysts, this compound is used in various organic synthesis reactions and shares similar reaction conditions and reagents .
Properties
IUPAC Name |
chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKYYDFGPZSOZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl2Cu2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B2707964.png)
![3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2707965.png)
![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)
![ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2707967.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2707968.png)
![N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2707969.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2707972.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)



![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B2707986.png)
